molecular formula C9H7F3N2O4 B13535615 Ethyl 5-nitro-2-(trifluoromethyl)pyridine-3-carboxylate

Ethyl 5-nitro-2-(trifluoromethyl)pyridine-3-carboxylate

Cat. No.: B13535615
M. Wt: 264.16 g/mol
InChI Key: RSYMOKCNVKBVKP-UHFFFAOYSA-N
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Description

Ethyl 5-nitro-2-(trifluoromethyl)pyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a nitro group at the 5-position, a trifluoromethyl group at the 2-position, and an ethyl ester group at the 3-position of the pyridine ring. These functional groups impart unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-nitro-2-(trifluoromethyl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of 2-(trifluoromethyl)pyridine followed by esterification. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to esterification with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced catalysts and solvents can also improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-nitro-2-(trifluoromethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF).

    Hydrolysis: Hydrochloric acid or sodium hydroxide, and water as a solvent.

Major Products Formed

    Reduction: Ethyl 5-amino-2-(trifluoromethyl)pyridine-3-carboxylate.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Hydrolysis: 5-nitro-2-(trifluoromethyl)pyridine-3-carboxylic acid.

Scientific Research Applications

Ethyl 5-nitro-2-(trifluoromethyl)pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-nitro-2-(trifluoromethyl)pyridine-3-carboxylate is largely dependent on its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with molecular targets such as enzymes and receptors.

Comparison with Similar Compounds

Ethyl 5-nitro-2-(trifluoromethyl)pyridine-3-carboxylate can be compared with other pyridine derivatives such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 5-nitro-2-(chloromethyl)pyridine-3-carboxylate: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.

    Ethyl 5-amino-2-(trifluoromethyl)pyridine-3-carboxylate: Similar structure but with an amino group instead of a nitro group.

The uniqueness of this compound lies in the combination of its functional groups, which impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H7F3N2O4

Molecular Weight

264.16 g/mol

IUPAC Name

ethyl 5-nitro-2-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C9H7F3N2O4/c1-2-18-8(15)6-3-5(14(16)17)4-13-7(6)9(10,11)12/h3-4H,2H2,1H3

InChI Key

RSYMOKCNVKBVKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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